N-(4-bromobenzyl)-6-methylpyridin-2-amine
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Overview
Description
N-(4-bromobenzyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of a 6-methylpyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-6-methylpyridin-2-amine typically involves the reaction of 4-bromobenzyl bromide with 6-methylpyridin-2-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-hydroxybenzyl)-6-methylpyridin-2-amine.
Substitution: N-(4-aminobenzyl)-6-methylpyridin-2-amine, N-(4-thiocyanatobenzyl)-6-methylpyridin-2-amine.
Scientific Research Applications
N-(4-bromobenzyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobenzyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a pyridine ring.
N-(4-bromobenzyl)-4-methylpyridin-2-amine: Similar structure but with a methyl group at the 4-position of the pyridine ring.
N-(4-bromobenzyl)-6-chloropyridin-2-amine: Similar structure but with a chlorine atom at the 6-position of the pyridine ring
Uniqueness
N-(4-bromobenzyl)-6-methylpyridin-2-amine is unique due to the specific positioning of the bromobenzyl group and the methyl group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-3-2-4-13(16-10)15-9-11-5-7-12(14)8-6-11/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIUYAVUTYNPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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